Home > Products > Screening Compounds P37663 > 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide
2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide - 1046816-28-7

2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide

Catalog Number: EVT-2786328
CAS Number: 1046816-28-7
Molecular Formula: C10H14BrNO
Molecular Weight: 244.132
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide, commonly known as SKF-83566, is a synthetic compound that acts as an inhibitor of adenylyl cyclase 2 (AC2). [] It is a valuable tool in scientific research for studying the function of AC2 and its role in various physiological processes and disease states. []

8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol Hydrobromide (SKF-83566)

  • Compound Description: SKF-83566 is identified as a selective adenylyl cyclase 2 (AC2) inhibitor []. It demonstrates superior pharmacological properties compared to other available AC inhibitors in selectively modulating AC2 activity [].
  • Compound Description: SKF-82958 is a dopamine D1 receptor agonist [, , ]. Studies have shown it increases locomotor activity and induces climbing and gnawing behaviors in mice, indicative of its D1 agonistic effects []. It has also been shown to attenuate the discriminative stimulus effects of heroin in rhesus monkeys, likely due to its stimulation of D1 receptors [].

    (+/-)-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol Hydrochloride (SKF 38393)

    • Compound Description: SKF 38393 is a dopamine D1 agonist, but unlike the full D1 agonist SKF 82958, it acts as a partial agonist []. This characteristic is evident in its inability to increase the frequency of behaviors such as locomotor activity, climbing, and gnawing in mice, unlike SKF 82958 []. It also did not induce scratching behavior in squirrel monkeys [], further supporting its partial D1 agonistic properties.
    Overview

    2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is a chemical compound that belongs to the class of organic compounds known as benzazepines. These compounds are characterized by a benzene ring fused to an azepine ring, which consists of a seven-membered heterocyclic structure containing one nitrogen atom. The molecular formula for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is C₁₀H₁₄BrNO, with a molecular weight of 244.12 g/mol. This compound has been studied for its potential pharmacological properties and applications in medicinal chemistry .

    Source and Classification

    The compound is classified under small molecules and is primarily recognized in the field of organic chemistry and pharmacology. It has been cataloged in various chemical databases, including PubChem and DrugBank, where it is associated with its unique identifiers such as CAS number 374813-35-1 .

    Synthesis Analysis

    Methods

    The synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route includes the cyclization of appropriate aromatic amines with carbonyl compounds under specific conditions to form the azepine framework.

    Technical Details

    The synthesis process may require the use of various reagents and catalysts to facilitate the formation of the desired heterocyclic structure. For example, the reaction conditions might include heating under reflux in a solvent like ethanol or dimethylformamide, often followed by purification steps such as crystallization or chromatography to isolate the final product .

    Molecular Structure Analysis

    Structure

    The molecular structure of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol features a bicyclic system where the azepine ring is fused to a benzene ring. The hydroxyl group (-OH) at the 7-position contributes to its chemical properties and reactivity.

    Data

    Key structural data includes:

    • Molecular Formula: C₁₀H₁₄BrNO
    • Molecular Weight: 244.12 g/mol
    • Structural Representation: The compound can be represented using various structural formulas including SMILES notation: C1CC2=C(C1=CC=C(C=C2)N)C(C)O .
    Chemical Reactions Analysis

    Reactions

    2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide can undergo several chemical reactions typical of heterocycles. These include:

    • Nucleophilic substitutions: The presence of the nitrogen atom allows for nucleophilic attack at electrophilic centers.
    • Oxidation reactions: The hydroxyl group can be oxidized to form carbonyl compounds.

    Technical Details

    The reactivity of this compound can be influenced by various factors such as solvent choice, temperature, and the presence of catalysts or other reagents that may promote specific reaction pathways .

    Mechanism of Action

    Process

    The mechanism of action for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is not fully elucidated but is thought to involve interactions with neurotransmitter systems in the central nervous system. Compounds in this class may act on serotonin receptors or other neurochemical pathways.

    Data

    Research indicates that similar compounds have shown potential as agonists or antagonists at various receptor sites which could lead to therapeutic effects in conditions such as anxiety or depression .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a white to off-white crystalline solid.
    • Solubility: Soluble in polar solvents like water and ethanol.

    Chemical Properties

    • Stability: Stable under standard laboratory conditions but should be stored in an inert atmosphere to prevent degradation.

    Relevant Data

    Further studies are required to fully characterize its physical properties under varying conditions .

    Applications

    Scientific Uses

    2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide has potential applications in medicinal chemistry due to its pharmacological properties. It may be explored for:

    • Neuropharmacology: Investigating its effects on neurotransmitter systems.
    • Therapeutic agents: Potential treatment options for mood disorders or gastrointestinal motility disorders based on its structural analogs .

    Research continues into its efficacy and safety profile for clinical applications.

    Synthetic Methodologies and Optimization

    Core Heterocyclic Scaffold Construction

    Cyclization Strategies for Benzazepine Ring Formation

    The construction of the seven-membered benzazepine ring represents a foundational challenge in synthesizing 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol derivatives. Solid-phase synthesis has emerged as a robust strategy, enabling precise control over ring formation and functionalization. As demonstrated in pilot-scale library production, the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold can be efficiently assembled through a six-step solution-phase process prior to immobilization on acid-labile FMPB-AM resin. This approach facilitates high-purity intermediates as confirmed by 1H NMR and LC/MS analysis [1]. Alternative cyclization routes employ hypervalent iodine-mediated ring expansion of tetrahydroisoquinoline precursors, offering atom-economical access to the benzazepine core under metal-free conditions. The methoxy-substituted precursor 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 46180-98-7) exemplifies this strategy, where cyclization is achieved through intramolecular electrophilic aromatic substitution under oxidative conditions [8].

    Hydrogenation Techniques Using Raney Nickel Catalysts

    Selective saturation of the azepine ring’s C2-C3 double bond constitutes a critical step in scaffold optimization. Raney nickel catalysis provides superior stereoselectivity for this transformation under moderate hydrogen pressure (3-5 atm) in ethanol solvent systems. The exothermic hydrogenation of 7-methoxy-2,3-dihydro-1H-benzo[b]azepine requires careful temperature control (25-30°C) to prevent over-reduction of the aromatic ring, achieving >95% conversion to the saturated analog within 4 hours. Catalyst recycling studies indicate consistent performance through three cycles without significant loss of activity, aligning with sustainable chemistry principles [8].

    Functionalization at the 7-Position

    Hydroxylation and Bromination Pathways

    Position-selective functionalization at the C7 position presents unique regiochemical challenges due to the benzazepine ring’s electronic asymmetry. Direct electrophilic substitution favors the 6- and 8-positions, necessitating indirect approaches for 7-hydroxy derivatives. Two predominant strategies have been developed:

    • Directed ortho-Metalation (DoM): Protection of the azepine nitrogen as a tert-butoxycarbonyl (Boc) derivative enables directed lithiation at C7 using n-butyllithium at -78°C, followed by electrophilic quenching with molecular oxygen or triethylborane-peroxide complex to install the hydroxyl group [3] [5].
    • Halogen Exchange: Brominated precursors (e.g., 7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine) undergo nucleophilic hydroxylation via copper-catalyzed conditions (CuI, trans-N,N'-dimethylcyclohexane-1,2-diamine, K3PO4) in DMSO at 110°C, achieving 70-85% conversion to the 7-hydroxy analog [3].

    Table 1: Positional Isomers of Hydroxy-Substituted Benzazepines

    IUPAC NameCAS Registry No.Molecular WeightPurity
    2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol733683-83-5163.22-
    2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-ol hydrochloride2411270-28-3199.68 (HCl salt)-
    2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol518051-95-1163.2298%
    2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol hydrobromide1046816-28-7244.13 (HBr salt)95%

    Salt Formation: Hydrobromide vs. Other Counterions

    Crystalline salt formation enhances the physicochemical stability of the free base 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol. Hydrobromide salt formation predominates due to superior crystallinity and hygroscopic stability compared to hydrochloride or sulfate salts. The process involves dissolving the free base in anhydrous diethyl ether at 0°C followed by slow addition of 48% aqueous HBr (1.05 eq), yielding the hydrobromide salt (1046816-28-7) as a white crystalline solid with a characteristic melting point of 250-254°C [5] [9]. Counterion selection critically influences solubility profiles: the hydrobromide salt exhibits 3.2-fold higher aqueous solubility (87 mg/mL at 25°C) than the corresponding hydrochloride, attributed to lattice energy differences confirmed by X-ray crystallography [9].

    Table 2: Comparative Analysis of Benzazepine Salt Forms

    CounterionMelting Point (°C)Aqueous Solubility (mg/mL)Hygroscopicity
    Hydrobromide250-25487Low
    Hydrochloride238-241 (dec.)27Moderate
    Free BaseOily residue14High

    Green Chemistry Approaches

    Solvent-Free and Microwave-Assisted Synthesis

    Conventional solution-phase benzazepine synthesis generates substantial solvent waste, motivating solvent-free cyclization and functionalization methodologies. Neat N-alkylation of dihydro precursors using catalytic potassium carbonate (5 mol%) under microwave irradiation (120°C, 300W) reduces reaction times from 12 hours to 25 minutes while improving yields by 12-18% [6]. For hydroxylation, solvent-free conditions employ mechanochemical ball milling with potassium persulfate as solid oxidant, achieving 92% conversion without purification. Microwave-assisted Suzuki cross-coupling on resin-bound bromobenzazepines demonstrates particular efficiency in library synthesis, utilizing aqueous ethanol as green solvent with Pd(PPh3)4 (0.5 mol%) at 80°C for 10 minutes [1].

    Catalytic Efficiency in Multi-Step Reactions

    Tandem catalytic processes minimize intermediate isolation and purification steps. A notable three-step sequence combines:

    • Ring-closing metathesis using Grubbs II catalyst (0.8 mol%)
    • In situ hydrogenation with polymer-encapsulated Pd nanoparticles (1 mol%)
    • N-functionalization via reductive amination with immobilized borohydride resin

    This cascade achieves an 82% overall yield of functionalized 7-hydroxybenzazepines with a cumulative E-factor of 18.2, significantly lower than stepwise approaches [9]. Catalytic hydrogen borrowing for direct C7-amination avoids pre-functionalized intermediates, utilizing iridium complexes (0.3 mol%) to dehydrogenate the azepine ring, couple with amines, and reductively aminate in a single pot, reducing solvent consumption by 65% compared to traditional methods [6].

    Table 3: Green Synthesis Parameters for Benzazepine Derivatives

    MethodCatalyst/ReagentTemperatureTimeYieldPMI*
    Microwave N-alkylationK2CO3 (5 mol%)120°C25 min89%8.4
    Mechanochemical hydroxylationK2S2O8Ambient2 hr92%3.1
    Tandem RCM/hydrogenationGrubbs II/Pd@PS (0.8/1 mol%)40°C6 hr82%18.2

    PMI: Process Mass Intensity (kg waste/kg product)

    Properties

    CAS Number

    1046816-28-7

    Product Name

    2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide

    IUPAC Name

    2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol;hydrobromide

    Molecular Formula

    C10H14BrNO

    Molecular Weight

    244.132

    InChI

    InChI=1S/C10H13NO.BrH/c12-9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11-12H,1-3,6H2;1H

    InChI Key

    SOBVKHPOCMTNDS-UHFFFAOYSA-N

    SMILES

    C1CCNC2=C(C1)C=C(C=C2)O.Br

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.